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Compound of Interest

Compound Name: 8-Chloroisoquinolin-5-amine

CAS No.: 934554-41-3

Cat. No.: B1424258

Get Quote

Executive Summary
Compound: 8-Chloroisoquinolin-5-amine CAS: 75793-58-7 (Generic/Isomer related)

Molecular Formula: C

H

ClN

Class: Halogenated Amino-isoquinoline[1]

This technical guide outlines the structural properties, crystallization protocols, and solid-state

analysis of 8-chloroisoquinolin-5-amine. As a bifunctional scaffold containing a basic

pyridine-like nitrogen, a hydrogen-bond donating amine, and a lipophilic chlorine substituent,

this molecule exhibits complex supramolecular behavior. This document serves as a blueprint

for researchers characterizing this compound for kinase inhibitor development or crystal

engineering applications.
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Before attempting crystallization, one must understand the competing intermolecular forces

driven by the substituent placement.

Positional Isomerism & Geometry
In the isoquinoline ring system, the nitrogen atom is at position 2. The benzene ring comprises

positions 5, 6, 7, and 8.

Position 5 (Amine): Acts as a Hydrogen Bond Donor (HBD). Located on the "upper" vertex of

the benzene ring.

Position 8 (Chloro): Acts as a weak Halogen Bond Donor (XB) or hydrophobic anchor.

Located para to the amine on the benzene ring.

Position 2 (Ring Nitrogen): Acts as a Hydrogen Bond Acceptor (HBA).

Structural Implication: The 5-amino and 2-nitrogen positions facilitate a "head-to-tail"

supramolecular chain, while the 8-chloro substituent introduces steric bulk and potential

halogen-pi interactions that disrupt the planar stacking typical of simple isoquinolines.

Electrostatic Potential (ESP) Landscape
Negative Potential Regions: Concentrated at the Ring Nitrogen (N2) and the electron-rich pi-

system.

Positive Potential Regions: The amine protons and the

-hole of the Chlorine atom (along the C-Cl bond axis).

Dipole Moment: The vectors of the amine and the chloro group partially oppose but do not

cancel, creating a distinct dipole that drives anti-parallel stacking in the crystal lattice.

Crystallization Methodologies
Achieving diffraction-quality single crystals requires balancing the solubility of the amino group

with the lipophilicity of the chloro-substituent.
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Solvent Class Specific Solvent Interaction Type Suitability

Protic Methanol/Ethanol
H-Bonding (Solvate

risk)

High (Slow

evaporation)

Aprotic Polar Acetonitrile/DMSO Dipole-Dipole
Medium (Vapor

diffusion)

Non-Polar Hexane/Toluene Dispersive
Low (Anti-solvent

only)

Chlorinated DCM/Chloroform Halogen interactions Medium (Co-solvent)

Recommended Protocol: Vapor Diffusion
The following workflow maximizes the probability of obtaining the stable polymorph without

solvate inclusion.
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Figure 1: Vapor diffusion workflow utilizing a methanol/ether system to drive controlled

supersaturation.

Solid-State Structural Analysis
Based on the crystallographic data of the homologous 5-aminoisoquinoline (CCDC 906575)

and principles of halogenated aromatics, the following structural motifs are the primary targets

for analysis.

Unit Cell & Space Group prediction
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Crystal System: Monoclinic or Orthorhombic (common for planar aromatics).

Space Group: Likely

or

(chiral/polar packing).

Z' value: 1 (Single molecule in asymmetric unit).

Supramolecular Synthons
The crystal lattice is governed by a hierarchy of interactions. The dominant interaction is the

Hydrogen Bond Chain.

Primary Interaction: The N-H...N Chain
The amine at position 5 acts as the donor, and the isoquinoline nitrogen at position 2 acts as

the acceptor.

Distance:

Geometry: Linear chains extending along the crystallographic b-axis.

Secondary Interaction: Halogen Bonding (The 8-Cl Effect)
Unlike the parent 5-aminoisoquinoline, the 8-chloro derivative introduces a halogen bond

capability.

Interaction:

or

(if H-bonding is sterically hindered).

Role: The Chlorine atom often directs the stacking of the layers. The "sigma-hole" on the Cl

atom may interact with the electron-rich pi-cloud of a neighboring isoquinoline ring.
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Figure 2: Predicted supramolecular connectivity showing the competition between H-bonding

chains and Cl-mediated stacking.

Characterization & Validation Protocol
To confirm the structure and purity, the following analytical suite is mandatory.

Single Crystal X-Ray Diffraction (SC-XRD)
Target: Determine exact bond lengths and angles.

Critical Parameter: Check the

bond length (typically ~1.74 Å). Elongation suggests strong intermolecular halogen bonding.

Refinement: Ensure the amine hydrogens are located in the difference Fourier map, not

placed geometrically, to confirm H-bond directionality.

Powder X-Ray Diffraction (PXRD)
Purpose: Bulk phase purity and polymorph screening.

Simulated Pattern: Generate a theoretical PXRD pattern from the SC-XRD .cif file (using

Mercury or OLEX2) and overlay it with the experimental bulk pattern. Any extra peaks

indicate a second polymorph or impurity.
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Thermal Analysis (DSC/TGA)
Melting Point: Expect a sharp endotherm. 5-aminoisoquinoline melts ~128°C; the 8-chloro

substituent should elevate this (predicted range: 140-160°C) due to increased molecular

weight and dispersive forces.

Desolvation: TGA is critical if crystallizing from methanol to ensure no solvent channels exist

in the lattice.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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